DL-Aspartic acid-13C

Catalog No.
S1537716
CAS No.
137168-39-9
M.F
C4H7NO4
M. Wt
134.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Aspartic acid-13C

CAS Number

137168-39-9

Product Name

DL-Aspartic acid-13C

IUPAC Name

2-amino(113C)butanedioic acid

Molecular Formula

C4H7NO4

Molecular Weight

134.10 g/mol

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i4+1

InChI Key

CKLJMWTZIZZHCS-AZXPZELESA-N

SMILES

Array

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C(C([13C](=O)O)N)C(=O)O

DL-Aspartic acid-13C4 is a stable isotope-labeled (SIL) form of the non-essential amino acid aspartic acid, where all four carbon atoms are replaced with the heavy isotope ¹³C. This labeling renders the molecule chemically identical to its unlabeled counterpart but mass-shifted, making it an indispensable tool for mass spectrometry (MS) and nuclear magnetic resonance (NMR) based research.[1][2] It serves two primary functions: as a tracer to quantitatively track the metabolic fate of the aspartate carbon skeleton in complex biological systems and as a robust internal standard for the accurate quantification of both D- and L-aspartic acid.[1][2][3] Its use is central to applications like metabolic flux analysis (MFA), metabolomics, and clinical MS, where distinguishing between exogenous tracers and endogenous pools is critical for generating reliable data.[4][5][6]

Procuring unlabeled DL-aspartic acid as a substitute is unsuitable for tracer studies, as it is indistinguishable from the naturally abundant, endogenous aspartate in any biological sample, making quantitative flux or uptake analysis impossible.[6] Opting for a stereochemically pure labeled analog, such as L-Aspartic acid-¹³C₄, precludes the simultaneous study or quantification of D-aspartate and its racemization from the L-form, a critical application in neuroscience and aging research.[7][8] The DL-¹³C₄ racemic mixture is specifically required when developing quantitative mass spectrometry assays that measure both D and L enantiomers concurrently, as it serves as a single, unified internal standard, minimizing pipetting and normalization errors that would arise from using two separate D- and L-labeled standards.[9] Finally, substituting with a different labeled amino acid, like ¹³C-glutamate, would trace entirely different metabolic pathways, failing to provide data on aspartate-specific contributions to the TCA cycle or other interconnected networks.[10]

Enables Definitive Tracking of Aspartate as a Carbon Source for Central Metabolism

In studies of cellular metabolism, using ¹³C-labeled substrates is essential for quantifying the contribution of specific nutrients to metabolic pathways. A recent study on neutrophil-like cells used [U-¹³C₄]aspartate to trace its entry into the TCA cycle.[1] This approach allows for the direct measurement of ¹³C enrichment in downstream metabolites like malate and citrate, a measurement that is impossible with unlabeled aspartic acid, which cannot be differentiated from the cell's internal pool.

Evidence DimensionTraceability of Carbon Skeleton
Target Compound DataEnables direct measurement of ¹³C label incorporation into downstream metabolites (e.g., TCA cycle intermediates).
Comparator Or BaselineUnlabeled DL-Aspartic Acid: Provides no isotopic signature; contribution to metabolic pools is unquantifiable and indistinguishable from endogenous sources.
Quantified DifferenceQualitatively enables metabolic flux quantification vs. zero traceability.
ConditionsIn vitro cell culture (HL-60 neutrophil-like cells) with labeled RPMI 1640 medium, followed by GC-MS or LC-MS/MS analysis.

For any research requiring quantitative measurement of aspartate's contribution to cellular metabolism, the ¹³C₄-labeled form is a fundamental prerequisite for obtaining meaningful data.

Provides a Unified Internal Standard for Accurate D/L Enantiomer Quantification

Accurate quantification of D- and L-aspartate is critical in many biological fields. Using a labeled internal standard is standard practice for correcting for matrix effects and instrument variability in MS. While methods exist to separate D- and L-aspartate chromatographically, accurate quantification relies on a proper standard.[1][3] Using DL-Aspartic acid-¹³C₄ provides a single internal standard for both enantiomers, co-eluting with their respective unlabeled counterparts. This approach is superior to using unlabeled external calibration or two separate D- and L-labeled standards, as it controls for any enantiomer-specific variations in sample preparation and ionization efficiency in one spike-in solution.

Evidence DimensionQuantification Accuracy & Workflow Efficiency
Target Compound DataActs as a single, ideal internal standard for simultaneous quantification of both D- and L-aspartate.
Comparator Or BaselineSeparate D- and L-labeled standards: Requires preparation and addition of two separate standards, introducing potential for pipetting errors and increasing workflow complexity. Unlabeled standards: Cannot account for sample-specific matrix effects during MS analysis.
Quantified DifferenceReduces potential sources of error by unifying the internal standard for two separate analytes into a single compound.
ConditionsChiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for quantification of amino acid enantiomers in biological matrices.

This compound simplifies workflows and improves the accuracy and reproducibility of quantitative assays for D- and L-aspartic acid, making it the preferred choice for clinical and research labs performing these measurements.

Meets High Isotopic Purity Requirements for Sensitive Mass Spectrometry Assays

For isotope dilution mass spectrometry, the isotopic purity of the labeled internal standard is a critical parameter affecting analytical sensitivity and accuracy. It is recommended to use labeled amino acids with the highest possible isotopic purity (>99% enrichment per isotope).[1] Under-labeled 'isotopologues' in a standard can create interference with the measurement of the endogenous, unlabeled analyte, particularly at low concentrations. Procuring DL-Aspartic acid-¹³C₄ with a specified high isotopic enrichment ensures minimal signal overlap and maximizes the dynamic range and sensitivity of the assay.

Evidence DimensionIsotopic Purity
Target Compound DataHigh isotopic purity (>99% ¹³C) minimizes isotopic envelope overlap with the unlabeled (M+0) analyte.
Comparator Or BaselineLower purity labeled standards: Contain a higher fraction of M+1, M+2, M+3 isotopologues, which can interfere with the detection and quantification of the low-abundance natural analyte.
Quantified DifferenceReduces analytical interference, leading to improved signal-to-noise, lower limits of quantification, and higher accuracy.
ConditionsHigh-sensitivity mass spectrometry applications, such as isotope dilution assays for clinical biomarkers or low-abundance metabolites.

For quantitative applications requiring high sensitivity, verifying the isotopic purity of the standard is a critical procurement step to ensure data quality and avoid analytical artifacts.

Metabolic Flux Analysis (MFA) of Central Carbon Metabolism

This compound is the right choice for experiments designed to quantify the specific contribution of extracellular aspartate to the TCA cycle and other connected pathways. By providing [U-¹³C₄]aspartate in cell culture media, researchers can trace the labeled carbon backbone through cellular metabolism via MS, providing quantitative data on metabolic pathway activity.[1]

Clinical and Food Science: Quantification of D- and L-Aspartate

Ideal for use as an internal standard in LC-MS/MS methods to accurately measure the concentrations of both D- and L-aspartic acid in biological fluids (e.g., brain tissue, plasma) or food products. This is critical for studies on neurological function, aging, or assessing food quality where racemization is a factor.[3]

Development of Reference Standards for Metabolomics Platforms

As a component in certified reference material mixes, DL-Aspartic acid-¹³C₄ serves as a reliable standard for the validation and calibration of analytical platforms used in large-scale metabolomics and clinical chemistry.[4] Its inclusion ensures the accurate identification and quantification of aspartate across thousands of samples.

XLogP3

-2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

134.04086254 Da

Monoisotopic Mass

134.04086254 Da

Heavy Atom Count

9

Dates

Last modified: 08-15-2023

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